REACTION_CXSMILES
|
C[Si](Br)(C)C.[CH3:6][P:7]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[O:8]CCC1C=CC=CC=1>>[CH3:6][P:7]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:8])[OH:17]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
methylphenyl phosphinic acid, phenethyl ester
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CP(OCCC1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed in vacuo
|
Type
|
ADDITION
|
Details
|
The addition of water (10 ml.) to the liquid residue (20.6 g.)
|
Type
|
CUSTOM
|
Details
|
results in the separation of a white solid
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
followed by filtration, with a recovery of 14 g
|
Type
|
CUSTOM
|
Details
|
It is recrystallized from dichloromethane (80 ml.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |